1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18810697
Molecular Formula: C7Cl2F6O
Molecular Weight: 284.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7Cl2F6O |
|---|---|
| Molecular Weight | 284.97 g/mol |
| IUPAC Name | 1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15 |
| Standard InChI Key | OCGYVOVPJKZXID-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s structure features two chlorine atoms at the 1- and 3-positions, three fluorine atoms at the 2-, 4-, and 5-positions, and a trifluoromethoxy group (-OCF₃) at the 6-position of the benzene ring. This arrangement creates a highly electron-deficient aromatic system, which influences its reactivity in electrophilic substitution and nucleophilic displacement reactions . The trifluoromethoxy group, known for its strong electron-withdrawing effects and metabolic stability, enhances the compound’s utility in pharmaceutical intermediates .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇Cl₂F₆O |
| Molecular Weight | 284.97 g/mol |
| CAS Number | 1804513-85-6 |
| Density | 1.715 g/cm³ (analogous compound) |
| Boiling Point | 167°C (analogous compound) |
Synthesis and Industrial Production
Patent-Based Synthesis Route
A notable method, detailed in CN114163296B, involves a two-step process starting from pentachlorobenzonitrile:
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Fluorination: Reaction with potassium fluoride in sulfolane, catalyzed by hexaethylguanidine chloride at 120°C, yields 3,5-dichloro-2,4,6-trifluorobenzonitrile (83% yield) .
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Hydrolysis and Decarboxylation: Treatment with 40% sodium hydroxide at 100°C, followed by decarboxylation at 130°C, produces the target compound with an 82% yield .
This method emphasizes scalability, utilizing continuous flow reactors to optimize temperature control and reduce reaction times compared to traditional batch processes .
Alternative Approaches
Industrial-scale production often employs continuous flow reactors to enhance efficiency and purity, particularly for intermediates requiring precise halogenation. Comparative studies highlight the advantages of phase-transfer catalysts like hexaalkylguanidinium salts, which improve fluoride ion availability in nonpolar solvents .
Chemical Reactivity and Applications
Reactivity Profile
The electron-withdrawing substituents direct electrophilic attacks to the para position relative to the trifluoromethoxy group, while nucleophilic substitutions occur preferentially at chlorine sites . This reactivity is exploited in:
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Pharmaceutical Intermediates: Synthesis of fluorinated triazoles and β₃-adrenergic receptor agonists, where the trifluoromethoxy group enhances bioavailability .
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Agrochemicals: Building block for herbicides and insecticides due to resistance to metabolic degradation .
Materials Science Applications
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High-Performance Coatings: The compound’s thermal stability (decomposition >140°C) and chemical inertness make it suitable for aerospace and automotive coatings .
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Fluorinated Polymers: Acts as a monomer in polymers with exceptional solvent resistance, used in medical devices and electronic components .
Table 2: Industrial Applications
| Application | Function |
|---|---|
| Pharmaceuticals | Bioactive intermediate |
| Agrochemicals | Herbicide precursor |
| Polymers | Monomer for solvent-resistant films |
| Coatings | Thermal stabilizer |
Research Directions and Challenges
Biological Interactions
Ongoing studies focus on the compound’s pharmacokinetics and potential toxicity, particularly its effects on cytochrome P450 enzymes . Early findings suggest that the trifluoromethoxy group reduces unintended drug-drug interactions compared to bulkier substituents .
Sustainable Synthesis
Efforts to replace sulfolane (a high-boiling solvent) with greener alternatives like cyclopentyl methyl ether are underway to improve the environmental footprint of production .
Advanced Materials
Research explores its use in metal-organic frameworks (MOFs) for greenhouse gas capture, leveraging its electron-deficient aromatic system to adsorb CO₂ and methane .
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